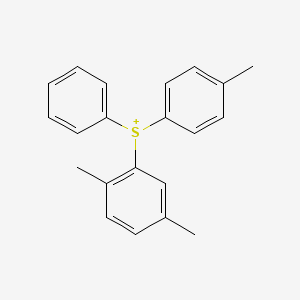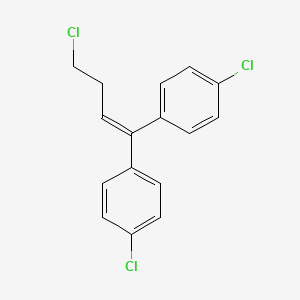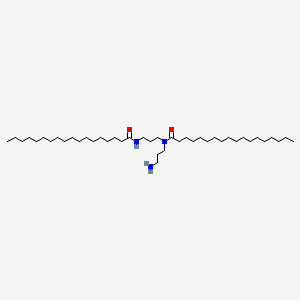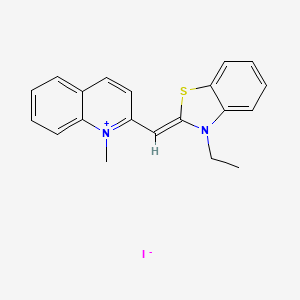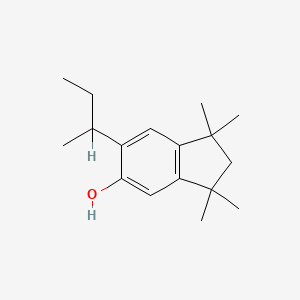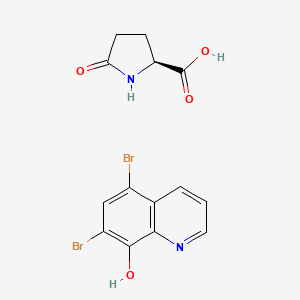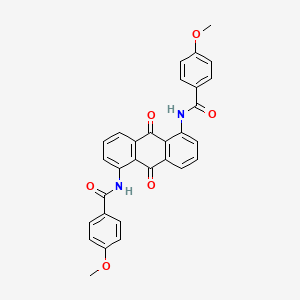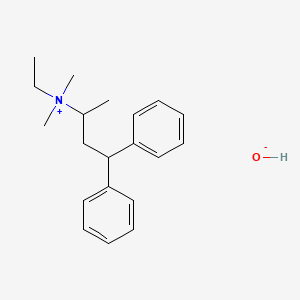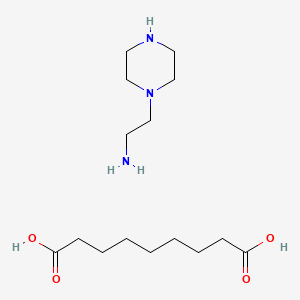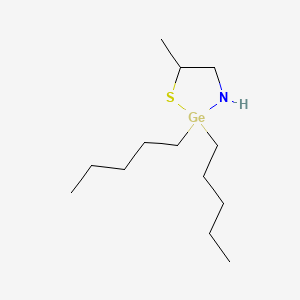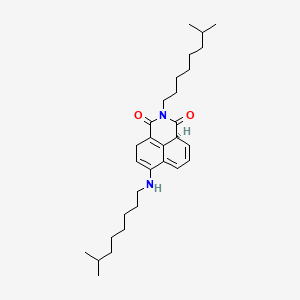
3-((3-(3-Aminophenyl)-1,3-dioxopropyl)amino)-4-methoxybenzenesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3-(3-Aminophenyl)-1,3-dioxopropyl)amino)-4-methoxybenzenesulphonic acid is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes an aminophenyl group, a dioxopropyl group, and a methoxybenzenesulphonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-(3-Aminophenyl)-1,3-dioxopropyl)amino)-4-methoxybenzenesulphonic acid typically involves multi-step organic reactions One common method includes the initial formation of the aminophenyl group through a reaction with an appropriate amineFinally, the methoxybenzenesulphonic acid group is added through a sulfonation reaction under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-((3-(3-Aminophenyl)-1,3-dioxopropyl)amino)-4-methoxybenzenesulphonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
3-((3-(3-Aminophenyl)-1,3-dioxopropyl)amino)-4-methoxybenzenesulphonic acid has numerous applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including cross-coupling reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and protein interactions.
Medicine: Research explores its potential therapeutic applications, such as in drug development for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 3-((3-(3-Aminophenyl)-1,3-dioxopropyl)amino)-4-methoxybenzenesulphonic acid involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, modulating their activity. The dioxopropyl group may participate in redox reactions, influencing cellular processes. The methoxybenzenesulphonic acid group can enhance the compound’s solubility and bioavailability, facilitating its effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
3-Aminophenylboronic acid: Shares the aminophenyl group but lacks the dioxopropyl and methoxybenzenesulphonic acid groups.
3-Amino-3-oxopropanoic acid: Contains a similar dioxopropyl group but differs in other functional groups.
2,6-Piperidinedione, 3-((3-aminophenyl)amino) hydrochloride: Similar in having an aminophenyl group but differs in the overall structure.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential in various fields of research make it a valuable compound for scientific exploration .
Properties
CAS No. |
94133-74-1 |
|---|---|
Molecular Formula |
C16H16N2O6S |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-[[3-(3-aminophenyl)-3-oxopropanoyl]amino]-4-methoxybenzenesulfonic acid |
InChI |
InChI=1S/C16H16N2O6S/c1-24-15-6-5-12(25(21,22)23)8-13(15)18-16(20)9-14(19)10-3-2-4-11(17)7-10/h2-8H,9,17H2,1H3,(H,18,20)(H,21,22,23) |
InChI Key |
HUWZJDFGTKZUCX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)O)NC(=O)CC(=O)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


